
2-Fluoro-N-(3-fluorobenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl and aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic aromatic substitution reaction with 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings with specific electronic properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Wirkmechanismus
The mechanism by which 2-Fluoro-N-(3-fluorobenzyl)aniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: A simpler analogue with a single fluorine atom.
3-Fluoro-N-(2-fluorobenzyl)aniline: A positional isomer with fluorine atoms in different positions.
2-Fluoro-3-(trifluoromethyl)aniline: Contains additional fluorine atoms, affecting its reactivity and properties.
Uniqueness
2-Fluoro-N-(3-fluorobenzyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms in distinct positions allows for unique interactions and applications compared to its analogues.
Eigenschaften
Molekularformel |
C13H11F2N |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
2-fluoro-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11F2N/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2 |
InChI-Schlüssel |
YOUXDSRXAQOLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)
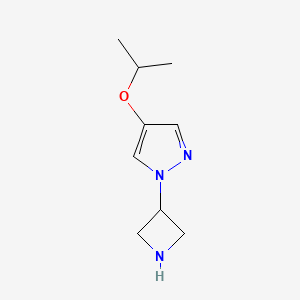

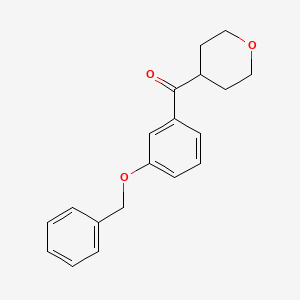
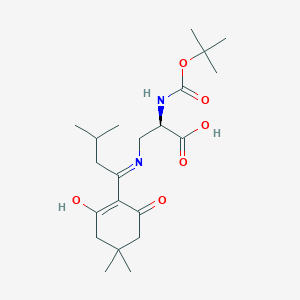
![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
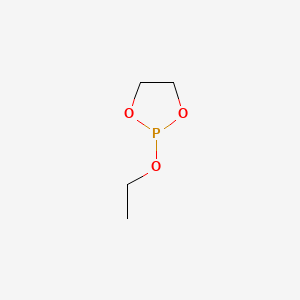
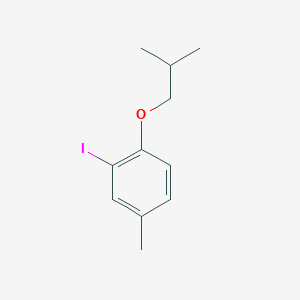

![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)


![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
